2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide
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Overview
Description
2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide is an organic compound that belongs to the class of amides. This compound features a phenyl ring substituted with a 2-methylpropyl group and a thiophene ring attached to an ethyl chain, which is further connected to a propanamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Phenyl Intermediate: The initial step involves the alkylation of 4-bromoacetophenone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methylpropyl)acetophenone.
Introduction of the Thiophene Group: The next step involves the reaction of 4-(2-methylpropyl)acetophenone with 2-bromoethyl thiophene in the presence of a palladium catalyst to form 2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide.
Amidation Reaction: The final step is the conversion of the acetamide to the propanamide by reacting with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, leading to the modulation of biological pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-methylpropyl)phenyl]-N-[2-(furan-2-yl)ethyl]propanamide: Similar structure but with a furan ring instead of a thiophene ring.
2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H25NOS |
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Molecular Weight |
315.5 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C19H25NOS/c1-14(2)13-16-6-8-17(9-7-16)15(3)19(21)20-11-10-18-5-4-12-22-18/h4-9,12,14-15H,10-11,13H2,1-3H3,(H,20,21) |
InChI Key |
BURTTWFRDSCEQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
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